molecular formula C12H12N4O B7507408 N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide

N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide

Katalognummer B7507408
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: IEJJBAAUERUBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a potential therapeutic target for the treatment of cancer, as it has been shown to enhance the anti-tumor immune response.

Wirkmechanismus

N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide prevents the binding of adenosine, which is a molecule that can suppress the immune response. This leads to increased activation of immune cells and enhanced anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, leading to increased production of cytokines and chemokines. These molecules play important roles in the immune response, and their increased production can lead to enhanced tumor cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide is that it has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation is that its efficacy may be limited to certain types of cancer, as the expression of the adenosine A2A receptor can vary depending on the tumor type.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of focus could be on identifying biomarkers that can predict response to N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide treatment. Additionally, combination therapies involving N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide and other immune checkpoint inhibitors could be explored, as these therapies may have synergistic effects. Finally, studies could be conducted to evaluate the safety and efficacy of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide in clinical trials, with the goal of bringing this promising therapy to patients in need.

Synthesemethoden

The synthesis of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide involves the reaction of 6-bromo-3-pyridinecarboxylic acid with cyclopropylamine, followed by the addition of imidazole and subsequent purification.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide has been the subject of numerous scientific studies in recent years, with a focus on its potential as a cancer therapy. Research has shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, such as T cells and natural killer cells, leading to increased tumor cell death.

Eigenschaften

IUPAC Name

N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(15-10-2-3-10)9-1-4-11(14-7-9)16-6-5-13-8-16/h1,4-8,10H,2-3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJJBAAUERUBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.